![molecular formula C5H5BrN2O B113030 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde CAS No. 79326-89-9](/img/structure/B113030.png)
2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde
Overview
Description
“2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde” is a chemical compound with the CAS Number: 79326-89-9 . It has a molecular weight of 189.01 . It is in the form of a powder .
Molecular Structure Analysis
The molecular structure of “2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde” consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and a bromine atom attached to one of the carbon atoms . The InChI code for this compound is 1S/C5H5BrN2O/c1-8-4(3-9)2-7-5(8)6/h2-3H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde” include a molecular weight of 189.01 , a solid form , and a storage temperature of 4°C . Unfortunately, specific information about its boiling point, melting point, and density is not available.Scientific Research Applications
Pharmaceuticals
2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its imidazole ring is a core structure in many therapeutic agents, exhibiting a wide range of biological activities. For instance, derivatives of imidazole have been used as antibacterial, antifungal, and antiviral agents. The bromine atom in the compound provides a reactive site for further functionalization, allowing for the development of novel drugs with improved efficacy .
Agrochemicals
In the agrochemical industry, this compound’s derivatives are explored for their potential use as fungicides and pesticides. The imidazole moiety is known for its role in disrupting the life cycle of various agricultural pests, providing a chemical basis for protecting crops from diseases and infestations .
Dyes for Solar Cells
The compound’s structural features make it suitable for the synthesis of dyes, particularly in the development of donor-π-acceptor (D-Π-A) type dyes used in dye-sensitized solar cells (DSSCs). These dyes absorb sunlight and convert it into electrical energy, and the presence of the imidazole ring can enhance the efficiency of electron transfer processes .
Optical Applications
2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde can be utilized in the creation of optical materials, such as colorimetric chemosensors. These materials change color in response to specific chemical stimuli, which can be used for detecting the presence of ions or molecules in various environments .
Functional Materials
The compound is also a precursor in the synthesis of functional materials, including ligands that can form bimetallic complexes. These complexes have applications in materials science, where they can be used to create novel catalysts or materials with unique electronic properties .
Catalysis
In catalysis, the imidazole derivatives synthesized from 2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde can act as ligands for metal catalysts or as organocatalysts themselves. These catalysts are crucial in various chemical reactions, including those that produce fine chemicals and pharmaceuticals .
Safety and Hazards
“2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde” is associated with several hazards. It is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye damage . Protective measures include wearing protective gloves, clothing, eye protection, and face protection .
Mechanism of Action
Target of Action
Imidazole derivatives are known to be key components in functional molecules used in a variety of applications . They are utilized in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Mode of Action
It’s known that imidazole derivatives can form bimetallic platinum (ii) complexes with potent cytotoxic activity . This suggests that the compound might interact with its targets through metal complex formation, leading to cytotoxic effects.
Result of Action
The potential cytotoxic activity of imidazole derivatives suggests that the compound could induce cell death or inhibit cell proliferation .
Action Environment
It’s known that the compound should be stored at 2-8°c , indicating that temperature could affect its stability.
properties
IUPAC Name |
2-bromo-3-methylimidazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-8-4(3-9)2-7-5(8)6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCRFFLSIUUVIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-methyl-1H-imidazole-5-carbaldehyde | |
CAS RN |
79326-89-9 | |
Record name | 2-bromo-1-methyl-1H-imidazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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